Isoeugenol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

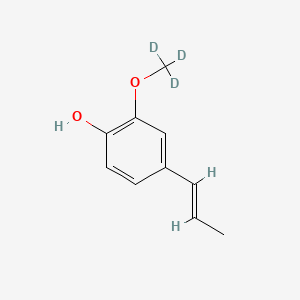

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

4-[(E)-prop-1-enyl]-2-(trideuteriomethoxy)phenol |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3/b4-3+/i2D3 |

InChI Key |

BJIOGJUNALELMI-MPEUKODPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C)O |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Physical Properties of Isoeugenol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Isoeugenol-d3, a deuterated analog of the naturally occurring fragrance compound, Isoeugenol. Due to the limited availability of direct experimental data for the deuterated form, this guide extrapolates the properties of this compound based on the well-documented physical characteristics of Isoeugenol. The inclusion of deuterium atoms is a common strategy in drug development to alter metabolic pathways and enhance pharmacokinetic profiles. Understanding the physical properties of such deuterated molecules is a critical first step in their scientific evaluation.

Core Physical Properties

The primary difference between Isoeugenol and this compound lies in the substitution of three hydrogen atoms with deuterium atoms in the methoxy group (-OCH3), resulting in a trideuteriomethoxy group (-OCD3). This substitution leads to a slight increase in molecular weight. Other physical properties such as melting point, boiling point, and solubility are not expected to differ significantly from the non-deuterated compound, as these are primarily influenced by the overall molecular structure and intermolecular forces, which remain largely unchanged.

A summary of the key physical properties for both Isoeugenol and the extrapolated values for this compound is presented in the table below for easy comparison.

| Property | Isoeugenol | This compound (extrapolated) |

| Chemical Formula | C₁₀H₁₂O₂ | C₁₀H₉D₃O₂ |

| Molecular Weight | 164.20 g/mol [1][2][3] | 167.22 g/mol [4] |

| Appearance | Pale yellow, viscous, oily liquid[1][3] | Pale yellow, viscous, oily liquid |

| Odor | Spicy, clove-like, floral[1][5] | Spicy, clove-like, floral |

| Melting Point | -10 °C (14 °F)[1][3][5][6] | Approximately -10 °C |

| Boiling Point | 266 °C (511 °F) at 760 mmHg[1][3][5][6] | Approximately 266 °C |

| Density | Approximately 1.08 g/cm³[1][3] | Approximately 1.08 g/cm³ |

| Solubility in Water | 810 mg/L at 25 °C (Slightly soluble)[1][6] | Slightly soluble |

| Solubility in Organic Solvents | Miscible with alcohol and ether[3] | Miscible with alcohol and ether |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like Isoeugenol, which freezes at a low temperature, a cryostat would be used.

Methodology:

-

A small, purified sample of this compound is placed in a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus equipped with a cooling system.

-

The sample is cooled until it solidifies.

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

A small quantity of this compound is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm of the flask.

-

The flask is heated gently.

-

The temperature at which the liquid boils and its vapor temperature remains constant is recorded as the boiling point at the given atmospheric pressure. For higher accuracy, especially for small sample volumes, a micro-boiling point apparatus can be used.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, and the undissolved solute is separated from the solution by centrifugation or filtration.

-

The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Experimental Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a chemical compound like this compound.

References

- 1. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]

- 3. Isoeugenol [drugfuture.com]

- 4. Eugenol-d3 | C10H12O2 | CID 121494022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ISOEUGENOL | 97-54-1 [chemicalbook.com]

- 6. Isoeugenol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Isoeugenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and a plausible synthetic route for Isoeugenol-d3. The information is curated for professionals in chemical research and drug development who utilize isotopically labeled compounds for mechanistic studies, metabolic tracking, and as internal standards in quantitative analysis.

Chemical Structure and Properties

This compound is the deuterated form of isoeugenol, a naturally occurring phenylpropanoid found in various essential oils. The deuterium labeling is specifically on the methoxy group (-OCD₃), which makes it a valuable tool in mass spectrometry-based assays by providing a distinct mass shift from its unlabeled counterpart.

The chemical structure of trans-Isoeugenol-d3 is depicted below:

Structure:

-

IUPAC Name: 2-(methoxy-d3)-4-[(E)-prop-1-en-1-yl]phenol

-

Synonyms: iso-Eugenol-d3, 4-Propenylguaiacol-d3

-

Appearance: Typically a pale yellow, viscous liquid[1]

Quantitative data and physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1668553-92-1 | [2] |

| Molecular Formula | C₁₀H₉D₃O₂ | MCE |

| Molecular Weight | 167.22 g/mol | MCE |

| Unlabeled MW | 164.20 g/mol | [3][4] |

| Boiling Point | ~266 °C (for unlabeled) | [1][4] |

| Density | ~1.08 g/mL (for unlabeled) | [1][4] |

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-stage process. The first stage involves the synthesis of the isoeugenol backbone from its readily available isomer, eugenol. The second stage involves the introduction of the deuterium label via methylation with a deuterated reagent.

A logical workflow for this synthesis is presented below.

Caption: Synthetic workflow for this compound from Eugenol.

Protocol 1: Isomerization of Eugenol to Isoeugenol

This protocol is adapted from established methods involving the base-catalyzed isomerization of the allyl group in eugenol to a more stable propenyl group.[5]

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add a diol solvent such as 1,2-propanediol (e.g., 110.0 g) and potassium hydroxide (e.g., 35.0 g). Stir the mixture to ensure thorough mixing.

-

Addition of Reactant: Under a nitrogen atmosphere, add eugenol (e.g., 30.0 g) to the flask and continue stirring. The molar ratio of eugenol, potassium hydroxide, and solvent is crucial, with a typical ratio being approximately 1:3:6.[5]

-

Heating: Rapidly heat the reaction mixture to 160-170°C. Maintain this temperature and allow the reaction to reflux for 6-8 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the disappearance of eugenol.

-

Work-up: After the reaction is complete, cool the mixture to 50-60°C. Carefully acidify the solution with 50% sulfuric acid to a pH of 3-4.

-

Extraction: Add toluene (e.g., 200 mL) to the mixture, stir, and then filter to remove any solids. Transfer the filtrate to a separatory funnel, separate the organic phase, and extract the aqueous phase again with toluene. Combine the organic phases.

-

Purification: Wash the combined organic phase with water until neutral. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield isoeugenol, which is predominantly the trans-isomer.[5]

Table 2: Summary of Isomerization Reaction Protocol

| Parameter | Description |

| Reactant | Eugenol |

| Reagent | Potassium Hydroxide (KOH) |

| Solvent | 1,2-Propanediol |

| Temperature | 160-170°C |

| Reaction Time | 6-8 hours |

| Key Outcome | Isomerization of allylbenzene to propenylbenzene |

Protocol 2: Synthesis of this compound via O-Methylation

The introduction of the trideuteromethyl group is achieved by methylating the phenolic hydroxyl group of a suitable precursor with a deuterated methylating agent, such as iodomethane-d3 (CD₃I).[6][7] While direct deuteration of the methoxy group is difficult, a common synthetic strategy involves demethylation of isoeugenol followed by re-methylation with the labeled reagent.

-

Demethylation (Optional but common route):

-

Dissolve the isoeugenol synthesized in Protocol 1 in a dry, inert solvent like dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution in an ice bath (0°C).

-

Slowly add a demethylating agent, such as boron tribromide (BBr₃), and stir for several hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by carefully adding methanol, followed by water.

-

Extract the product, 4-(prop-1-en-1-yl)benzene-1,2-diol, with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the crude diol.

-

-

Deuterated Methylation:

-

Dissolve the intermediate diol in a polar aprotic solvent like acetone or dimethylformamide (DMF).

-

Add a mild base, such as potassium carbonate (K₂CO₃), to the solution.

-

Add iodomethane-d3 (CD₃I) to the mixture. The reaction is typically stirred at room temperature or with gentle heating.[7][8] Due to the different acidities of the two hydroxyl groups, selective mono-methylation can often be achieved.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Final Purification:

-

Filter the reaction mixture to remove the base.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude this compound using flash column chromatography on silica gel to separate it from any unreacted starting material or side products.

-

Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Characterization Data

The identity and purity of synthesized this compound are confirmed through spectroscopic methods. The primary difference in the ¹H NMR spectrum compared to unlabeled isoeugenol is the absence of the singlet corresponding to the methoxy (-OCH₃) protons.

Table 3: Comparative ¹H NMR Data (400 MHz, CDCl₃) for Isoeugenol and Expected for this compound

| Assignment | Isoeugenol δ (ppm) | Expected this compound δ (ppm) | Description | Reference |

| Ar-H | 6.83 - 6.86 | 6.83 - 6.86 | Multiplet, 3H (Aromatic protons) | [9][10] |

| =CH- | 6.32 | 6.32 | Doublet of quartets, 1H (Olefinic proton) | [9][10] |

| =CH- | 6.07 | 6.07 | Doublet of quartets, 1H (Olefinic proton) | [9][10] |

| -OH | 5.53 | 5.53 | Singlet, 1H (Phenolic proton) | [9][10] |

| -OCH₃ | 3.90 | Absent | Singlet, 3H (Methoxy protons) | [9][10] |

| =CH-CH₃ | 1.86 | 1.86 | Doublet of doublets, 3H (Methyl protons) | [9][10] |

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z 167, which is 3 mass units higher than that of unlabeled isoeugenol (m/z 164), confirming the successful incorporation of three deuterium atoms.[11][12]

References

- 1. ISOEUGENOL | 97-54-1 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoeugenol - Wikipedia [en.wikipedia.org]

- 5. CN103408407B - A kind of synthetic method of isoeugenol - Google Patents [patents.google.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Iodomethane - Wikipedia [en.wikipedia.org]

- 8. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ISOEUGENOL(97-54-1) MS spectrum [chemicalbook.com]

Technical Guide: Isoeugenol-d3 in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on Isoeugenol-d3, a deuterated stable isotope of Isoeugenol. It is intended for professionals in research and development who require precise and accurate quantification of Isoeugenol in complex matrices. This document outlines the key properties of this compound and details its application as an internal standard in mass spectrometry-based analytical methods.

Core Compound Data

Quantitative data for this compound is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1668553-92-1 | [1][2][3] |

| Molecular Weight | 167.22 g/mol | [1] |

| Molecular Formula | C₁₀H₉D₃O₂ | [1] |

Application in Quantitative Analysis: Experimental Protocol

Deuterated standards like this compound are crucial for accurate quantification in analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[3] They serve as ideal internal standards because their chemical and physical properties are nearly identical to the analyte of interest, but they are distinguishable by their higher mass.[2][4] This allows for correction of variability during sample preparation and analysis, including extraction efficiency and matrix effects that can cause ion suppression or enhancement.[1][5]

The following is a representative protocol for the quantification of Isoeugenol in a biological matrix (e.g., fish tissue) using this compound as an internal standard, adapted from established methodologies for Isoeugenol analysis.[6][7]

Objective: To accurately quantify the concentration of Isoeugenol in a complex biological sample.

Materials:

-

Analyte: Isoeugenol

-

Internal Standard (IS): this compound

-

Solvents: Acetonitrile (ACN), Acetone (HPLC grade or higher)

-

Reagents: Magnesium sulfate (MgSO₄), Primary Secondary Amine (PSA), C18 sorbent

-

Equipment:

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Gas Chromatograph or Liquid Chromatograph

-

Tandem Mass Spectrometer (MS/MS)

-

Methodology:

-

Sample Preparation & Spiking:

-

Weigh a known amount of the homogenized biological sample (e.g., 1-2 grams) into a centrifuge tube.

-

Add a precise volume of a known concentration of the this compound internal standard solution to the sample. This "spiking" step is critical for accurate quantification.

-

Vortex the sample to ensure thorough mixing.

-

-

Extraction:

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the supernatant (the solvent layer containing the analyte and IS) to a new tube containing a mixture of MgSO₄ (to remove water), PSA (to remove polar interferences), and C18 (to remove non-polar interferences).[6] This is a "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) style cleanup.

-

Vortex the tube vigorously and then centrifuge.

-

-

Final Preparation & Analysis:

-

Carefully collect the cleaned supernatant.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of a suitable solvent for injection into the chromatography system.

-

Inject the prepared sample into the GC-MS/MS or LC-MS/MS system.

-

-

Data Acquisition and Processing:

-

The mass spectrometer is set to monitor specific mass transitions for both Isoeugenol and this compound.

-

The peak area for the Isoeugenol analyte is recorded, as is the peak area for the this compound internal standard.

-

A calibration curve is generated using standards of known Isoeugenol concentration with a constant concentration of this compound.

-

The concentration of Isoeugenol in the unknown sample is calculated based on the ratio of the analyte peak area to the internal standard peak area, interpolated from the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates the key stages of a typical quantitative analysis workflow utilizing a deuterated internal standard.

Caption: Workflow for quantifying Isoeugenol using a deuterated internal standard.

References

- 1. texilajournal.com [texilajournal.com]

- 2. scispace.com [scispace.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 5. waters.com [waters.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a LC-MS/MS method for the determination of isoeugenol in finfish - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoeugenol-d3: A Technical Guide to its Commercial Availability, Synthesis, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical applications of Isoeugenol-d3. This deuterated analog of isoeugenol serves as a valuable internal standard for quantitative analysis in various research and development settings.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers. The primary application of this isotopically labeled compound is as an internal standard in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a summary of known suppliers and their product specifications. While a specific Certificate of Analysis for this compound was not publicly available from all vendors at the time of this writing, a representative CoA for the non-deuterated analog and typical product specifications are used to provide an expected range of quality.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Purity (Typical) | Isotopic Purity (Expected) | Notes |

| MedchemExpress | HY-N1952S | 1668553-92-1 | C₁₀H₉D₃O₂ | 167.22 | ≥95%[1] | ≥98% | For research use only. |

| Toronto Research Chemicals (TRC) | --- | 1668553-92-1 | C₁₀H₉D₃O₂ | 167.22 | High Purity | High Isotopic Enrichment | Part of LGC Standards. |

| Representative | Varies | 1668553-92-1 | C₁₀H₉D₃O₂ | 167.22 | ≥98% | ≥98 atom % D | --- |

Note: Quantitative data in the table is compiled from supplier websites and representative data for similar compounds. For lot-specific data, please refer to the Certificate of Analysis provided by the supplier.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Pale yellow viscous liquid | [2] |

| Boiling Point | 266-268 °C (for non-deuterated) | [2] |

| Density | ~1.08 g/cm³ (for non-deuterated) | [2] |

| Solubility | Soluble in most organic solvents. | [2] |

| Storage | Recommended storage at -20°C for long-term stability.[3] | [3] |

Experimental Protocols

Synthesis of this compound

Principle: The synthesis of this compound can be achieved through the isomerization of Eugenol-d3, which is synthesized by the deuteration of Eugenol. The deuteration of the methoxy group of eugenol can be accomplished by O-methylation of the corresponding catechol precursor with a deuterated methylating agent (e.g., CD₃I). A more direct approach for deuterating the aromatic ring involves an acid-catalyzed hydrogen-deuterium exchange in heavy water (D₂O).

Materials:

-

Eugenol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated acid catalyst (e.g., D₂SO₄ or DCl in D₂O) or a solid acid catalyst like Amberlyst-15[6]

-

Potassium hydroxide (for isomerization)

-

Organic solvent (e.g., Diethylene glycol)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (reflux condenser, Dean-Stark trap, separatory funnel, rotary evaporator).

Procedure:

-

Deuteration of Eugenol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Eugenol in an excess of deuterium oxide.

-

Add a catalytic amount of a deuterated acid (e.g., a few drops of D₂SO₄ in D₂O).

-

Heat the mixture to reflux for an extended period (24-48 hours) to facilitate H/D exchange on the aromatic ring. The progress of the reaction can be monitored by ¹H NMR by observing the decrease in the integrals of the aromatic protons.

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution).

-

Extract the deuterated eugenol with an organic solvent like dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude Eugenol-d(n).

-

-

Isomerization to this compound:

-

To the crude deuterated eugenol, add a solution of potassium hydroxide in a high-boiling solvent such as diethylene glycol.

-

Heat the mixture to a high temperature (typically 180-200°C) for several hours to induce the isomerization of the allyl group to a propenyl group.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the resulting this compound by column chromatography on silica gel or by distillation under reduced pressure.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isotopic purity.

Quantification of Isoeugenol using this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of isoeugenol in complex matrices due to its similar chemical and physical properties, and co-elution in chromatographic systems, while being distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. The following are generalized GC-MS and LC-MS/MS protocols.

-

Sample Preparation:

-

Homogenize the sample matrix (e.g., fish tissue, cosmetic product).

-

Spike a known amount of this compound internal standard solution into the homogenized sample.

-

Extract the analytes using a suitable organic solvent (e.g., acetonitrile or hexane).

-

Perform a clean-up step if necessary, for example, using solid-phase extraction (SPE) with a C18 or PSA sorbent.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC injection.

-

-

GC-MS Conditions (Representative):

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

-

Injector: Splitless mode, 250°C.

-

Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS System: Agilent 5977B or equivalent single or triple quadrupole mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Isoeugenol (m/z): Monitor characteristic ions (e.g., 164, 149, 131).

-

This compound (m/z): Monitor corresponding shifted ions (e.g., 167, 152, 134).

-

-

-

Sample Preparation:

-

Homogenize the sample.

-

Add a known amount of this compound internal standard.

-

Extract with a solvent such as acetone or acetonitrile.[1]

-

(Optional but recommended for increased sensitivity) Derivatize both the analyte and internal standard with an agent like dansyl chloride to improve ionization efficiency.[1]

-

Centrifuge and filter the extract before injection.

-

-

LC-MS/MS Conditions (Representative):

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or similar reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

MS/MS System: Sciex Triple Quad 6500+ or equivalent.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Isoeugenol transition: e.g., m/z 165.1 → 150.1

-

This compound transition: e.g., m/z 168.1 → 153.1

-

-

Visualizations

Caption: Proposed synthetic pathway for this compound from Eugenol.

Caption: General workflow for sample analysis using GC-MS with this compound.

Caption: Logical relationship illustrating the use of this compound for accurate quantification.

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis and Stability Study of Isoeugenol in Aquaculture Products by Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of a LC-MS/MS method for the determination of isoeugenol in finfish - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural occurrence and sources of Isoeugenol.

An In-depth Technical Guide to the Natural Occurrence and Sources of Isoeugenol

Introduction

Isoeugenol (IUPAC name: 2-Methoxy-4-(prop-1-en-1-yl)phenol) is a phenylpropanoid, an aromatic compound that occurs naturally in the essential oils of numerous plants.[1][2] It is a structural isomer of eugenol, differing in the position of the double bond in the propylene side chain.[3] Isoeugenol exists as two geometric isomers: trans (E), a crystalline solid, and cis (Z), an oily liquid.[1][3] The trans isomer is generally more stable and prevalent.[4]

Valued for its warm, spicy, and floral scent, isoeugenol is a key ingredient in the fragrance and flavor industries.[5][6][7] It is also a significant chemical intermediate, notably in the synthesis of vanillin.[1][8] This guide provides a comprehensive overview of the natural sources of isoeugenol, its biosynthesis, and the methodologies for its extraction and quantification, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence of Isoeugenol

Isoeugenol is widely distributed in the plant kingdom, contributing to the characteristic aroma of many flowers and spices. It is also found as a component of wood smoke and liquid smoke, where it contributes to flavor and mold-inhibiting effects on foods.[1]

Primary Botanical Sources

The compound has been identified in a variety of plant species. Key natural sources include:

-

Ylang-Ylang (Cananga odorata): The essential oil of this flower is a well-known source of isoeugenol.[1][9][10]

-

Nutmeg (Myristica fragrans): Found in the essential oil of the seed.[9][11]

-

Clove (Syzygium aromaticum): Present in the essential oil, though typically in smaller quantities than its isomer, eugenol.[4][9]

-

Petunia (Petunia hybrida): Emitted as a floral volatile, particularly by the corolla and tube of the flower.[12]

-

Other Sources : Isoeugenol has also been identified in dill seed, mace, gardenia, sandalwood, tobacco, cinnamon, and various other flowers.[8][9][11]

Quantitative Data on Isoeugenol Content

The concentration of isoeugenol varies significantly depending on the source, plant part, and extraction method. The table below summarizes quantitative data from various natural sources.

| Plant Source | Plant Part | Reported Isoeugenol Content | Reference(s) |

| Betel Leaf (Piper betle) | Leaf | ~10% | [4] |

| Clove Bud (Syzygium aromaticum) | Bud Essential Oil | 1% | [4] |

| Ylang-Ylang (Cananga odorata) | Flower Essential Oil (Extra fraction) | up to 0.5% | [4] |

Biosynthesis of Isoeugenol

The biosynthesis of isoeugenol is part of the broader phenylpropanoid pathway, which is responsible for the synthesis of thousands of plant secondary metabolites. The initial steps are shared with the lignin and lignan biosynthetic pathways, starting from the amino acid phenylalanine.

The key enzymatic step specific to isoeugenol formation has been elucidated in plants like Petunia hybrida. An NADPH-dependent reductase, isoeugenol synthase (IGS) , catalyzes the formation of isoeugenol from coniferyl acetate.[12] This reaction is distinct from the formation of its isomer, eugenol, which is catalyzed by a homologous enzyme, eugenol synthase (EGS), from the same precursor.[12]

Experimental Protocols: Extraction and Isolation

The extraction of isoeugenol from plant matrices typically involves isolating the essential oil fraction, followed by purification if necessary. The choice of method depends on the starting material, stability of the compound, and desired purity.

Steam Distillation

Steam distillation is a common method for extracting essential oils from plant material. It is particularly suitable for volatile compounds like isoeugenol that are stable at the boiling point of water.

Detailed Methodology:

-

Preparation of Plant Material: The plant material (e.g., clove buds, ylang-ylang flowers) is coarsely ground or powdered to increase the surface area for efficient extraction.

-

Apparatus Setup: A distillation flask is filled with the ground plant material and a sufficient volume of water. The flask is connected to a steam generator on one side and a condenser on the other. A collection flask is placed at the outlet of the condenser.

-

Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize along with the water.

-

Condensation: The vapor mixture of water and essential oil is passed through a condenser, where it cools and liquefies.

-

Collection and Separation: The distillate, a mixture of water and immiscible essential oil, is collected. The essential oil, containing isoeugenol, is then separated from the aqueous layer, often using a separatory funnel. The oil can be dried using an anhydrous salt like sodium sulfate.

Solvent Extraction

Solvent extraction is used for compounds that may be sensitive to the high temperatures of steam distillation. The choice of solvent is critical and is based on the polarity of isoeugenol.

Detailed Methodology:

-

Preparation of Plant Material: The dried and ground plant material is placed in an extraction apparatus, such as a Soxhlet extractor.

-

Extraction: An organic solvent with a low boiling point (e.g., hexane, ethanol, or diethyl ether) is heated in a flask.[13][14] The solvent vaporizes, rises to a condenser, liquefies, and drips back onto the plant material, dissolving the essential oils.

-

Siphoning: When the Soxhlet chamber is full, the solvent containing the dissolved compounds is siphoned back into the boiling flask. This cycle is repeated multiple times to ensure complete extraction.

-

Solvent Removal: After extraction, the solvent is removed from the extract, typically using a rotary evaporator under reduced pressure. This leaves a concentrated extract rich in isoeugenol.

-

Further Purification (Optional): The crude extract can be further purified using techniques like column chromatography to isolate pure isoeugenol.

Analytical Methods for Quantification

Accurate quantification of isoeugenol in various matrices is essential for quality control, research, and regulatory purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

The following table, adapted from available literature, summarizes various analytical methods used for the determination of isoeugenol.[15]

| Sample Matrix | Sample Preparation Method | Instrument | Limit of Detection (LOD) | Reference(s) |

| Herbs/Spices | Ultrasound extraction in methanol | Capillary LC | 0.148 mg/L | [15] |

| Peppers | Ultrasound extraction with ethyl acetate | GC-HRMS | 10 µg/kg | [15] |

| Fish Fillet | Homogenization, ultrasound extraction in hexane, SPE | GC-MS/MS | 1.2 µg/kg | [15] |

| Smoked Sausage | Homogenization, membrane-based microextraction | HPLC-FLD | 0.6 µg/kg | [15] |

| Water | Headspace Solid-Phase Microextraction (SPME) | GC-MS | 0.100 ng/mL | [15] |

| Tobacco Smoke | Hexane extraction from filter, SPE | SIM-GC-MS | 20.1 ng/cigarette | [15] |

References

- 1. Isoeugenol - Wikipedia [en.wikipedia.org]

- 2. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. differencebetween.com [differencebetween.com]

- 4. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]

- 5. consolidated-chemical.com [consolidated-chemical.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Isoeugenol | The Fragrance Conservatory [fragranceconservatory.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Isoeugenol - American Chemical Society [acs.org]

- 11. Iso eugenol [essentialoil.in]

- 12. pnas.org [pnas.org]

- 13. Essential oil eugenol: sources, extraction techniques and nutraceutical perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04803C [pubs.rsc.org]

- 14. lakeland.edu [lakeland.edu]

- 15. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity and Labeling Efficiency of Isoeugenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Isoeugenol-d3, a deuterated analog of the naturally occurring phenylpropanoid, isoeugenol. This document is intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses, for metabolic flux studies, or to modulate pharmacokinetic profiles.

Introduction to this compound

This compound is a synthetically modified version of isoeugenol where three hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific applications, primarily due to its distinct mass, which allows for its differentiation from its non-deuterated counterpart in mass spectrometry-based assays.[1] The stability of the deuterium label and the chemical similarity to endogenous isoeugenol are critical for its function as an internal standard and tracer.

Isotopic Purity and Labeling Efficiency: A Quantitative Overview

The utility of this compound is fundamentally dependent on its isotopic purity and labeling efficiency. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms, while labeling efficiency describes the extent to which the intended atoms have been substituted. High isotopic purity is crucial to minimize cross-talk with the unlabeled analyte and ensure accurate quantification.

While specific values can vary between synthetic batches, typical specifications for commercially available this compound are presented below. It is always recommended to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.[1]

Table 1: Typical Specifications for this compound

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥95% | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (d3) | ≥98% | High-Resolution Mass Spectrometry (HRMS) |

| Deuterium Enrichment | ≥99 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Experimental Protocols for Determining Isotopic Purity and Labeling Efficiency

The determination of isotopic purity and labeling efficiency of this compound relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

HRMS is a powerful technique to determine the distribution of isotopologues in a sample. By accurately measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between molecules with different numbers of deuterium atoms.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: The instrument is calibrated, and the sample is introduced. Mass spectra are acquired over a relevant m/z range that includes the molecular ions of unlabeled isoeugenol and its deuterated isotopologues.

-

Data Analysis: The relative intensities of the ion peaks corresponding to the d0, d1, d2, and d3 species are measured. The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all detected isotopologues.

Figure 1. Workflow for Isotopic Purity Determination by HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Efficiency and Positional Analysis

NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the position of the deuterium labels and to quantify the deuterium enrichment at specific sites. Both ¹H NMR and ²H NMR can be employed.

Experimental Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, DMSO-d6). An internal standard with a known concentration may be added for quantitative analysis.

-

Instrumentation: A high-field NMR spectrometer is used.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the labeling. The integration of the remaining proton signals relative to a non-deuterated portion of the molecule or the internal standard can be used to estimate the labeling efficiency.

-

²H NMR Analysis: A ²H (deuterium) NMR spectrum can be acquired to directly observe the signals from the deuterium nuclei, confirming their presence and chemical environment.

Figure 2. Workflow for Labeling Efficiency Analysis by NMR.

Potential Signaling Pathways and Applications

While specific signaling pathways for this compound are not extensively documented, its biological activity is expected to mirror that of unlabeled isoeugenol due to the negligible kinetic isotope effect in most biological systems. Isoeugenol is known to possess antioxidant, anti-inflammatory, and antimicrobial properties. These activities suggest potential interactions with various cellular signaling pathways.

For instance, the antioxidant properties of isoeugenol may involve the modulation of pathways related to oxidative stress, such as the Nrf2-KEAP1 pathway. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory signaling cascades like NF-κB.

References

Health and Safety Profile of Deuterated Isoeugenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available health and safety data for isoeugenol and an in-depth analysis of the anticipated toxicological and pharmacokinetic profile of deuterated isoeugenol. While direct experimental data on deuterated isoeugenol is not publicly available, this document leverages established principles of the kinetic isotope effect to extrapolate the likely impact of deuterium substitution on the metabolism and safety of the parent compound. The primary metabolic pathway of isoeugenol involves oxidation of the propenyl side chain, a process susceptible to the kinetic isotope effect. Deuteration at this site is expected to slow the rate of metabolism, potentially altering the pharmacokinetic profile and influencing the toxicity of the molecule. This guide presents a consolidated view of isoeugenol's known safety data, details its metabolic pathways, and provides a scientific rationale for the anticipated safety profile of deuterated isoeugenol for consideration in research and drug development.

Health and Safety Data for Isoeugenol

Isoeugenol (CAS No. 97-54-1) is a naturally occurring phenylpropanoid with a history of use as a fragrance and flavoring agent.[1] Its safety profile has been evaluated through various toxicological studies.

Acute Toxicity

Isoeugenol exhibits moderate acute toxicity via oral and dermal routes.[2]

| Species | Route | LD50 | Reference |

| Rat | Oral | 1560 mg/kg bw | [2][3] |

| Rabbit | Dermal | 1910 mg/kg bw | [2] |

Irritation and Sensitization

Isoeugenol is a known skin irritant and sensitizer.[2][4][5]

| Endpoint | Result | Reference |

| Skin Irritation | Causes skin irritation | [2][3][4] |

| Eye Irritation | Causes serious eye irritation | [3][4][5] |

| Skin Sensitization | May cause an allergic skin reaction | [3][4][5] |

Chronic Toxicity and Carcinogenicity

Long-term studies have been conducted to assess the carcinogenic potential of isoeugenol.

| Species | Study Duration | Findings | Reference |

| Male F344/N Rats | 2 years | Equivocal evidence of carcinogenic activity (increased incidences of thymoma and mammary gland carcinoma) | [1][6] |

| Female F344/N Rats | 2 years | No evidence of carcinogenic activity | [1][6] |

| Male B6C3F1 Mice | 2 years | Clear evidence of carcinogenic activity (increased incidences of hepatocellular adenoma and carcinoma) | [1][6] |

Genotoxicity

The genotoxic potential of isoeugenol has been investigated in a battery of tests. While some in vitro tests showed weakly positive results, in vivo assays were negative.[2] Overall, isoeugenol is not considered to be genotoxic in vivo.[2]

| Assay | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames test) | Not mutagenic | [1][6] |

| In vitro Chromosomal Aberration Assay (CHO cells) | Did not induce chromosomal aberrations | [1][6] |

| In vivo Micronucleus Test (Mouse peripheral blood) | Negative in males, positive trend in females at high dose | [1][6] |

Developmental Toxicity

Developmental toxicity studies in rats indicated maternal and fetal effects at high doses.

| Species | Dosing | Maternal Effects | Developmental Effects | NOAEL/LOAEL | Reference |

| Sprague-Dawley Rats | Gavage, Gestation days 6-19 | Reduced body weight gain, piloerection | Reduced fetal body weight, delayed ossification | Maternal LOAEL: 250 mg/kg/day; Developmental NOAEL: 500 mg/kg/day; Developmental LOAEL: 1000 mg/kg/day | [7] |

Metabolism and Pharmacokinetics of Isoeugenol

Understanding the metabolic fate of isoeugenol is crucial for predicting the effects of deuteration. Isoeugenol is rapidly absorbed and extensively metabolized, primarily through oxidation of the propenyl side chain.[8]

Pharmacokinetic Parameters

Pharmacokinetic studies in rats and mice reveal rapid absorption and elimination, with extensive first-pass metabolism contributing to low bioavailability.[8]

| Species | Sex | Route | Bioavailability | Key Findings | Reference |

| F344 Rats | Male | Gavage | 10% | Saturation of metabolism at higher doses. | [8] |

| F344 Rats | Female | Gavage | 19% | Higher bioavailability compared to males. | [8] |

| B6C3F1 Mice | Male | Gavage | 28% | Induction of metabolism at higher doses. | [8] |

| B6C3F1 Mice | Female | Gavage | 31% | [8] |

Metabolic Pathways

The primary metabolic pathway for isoeugenol degradation is the epoxide-diol pathway.[4][5][9] This involves the oxidation of the propenyl side chain to form an epoxide, which is then hydrolyzed to a diol. The diol can be further metabolized to vanillin and vanillic acid.[5] Another proposed mechanism for its bioactivation, particularly in the context of skin sensitization, involves the formation of a reactive quinone methide intermediate.[10]

Figure 1: Proposed metabolic pathways of isoeugenol.

Deuterated Isoeugenol: Anticipated Health and Safety Profile

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon.[11] This increased bond strength can slow down the rate of chemical reactions that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect.[12]

Impact on Metabolism and Pharmacokinetics

The metabolism of isoeugenol is initiated by the oxidation of the propenyl side chain, a step that involves the breaking of a C-H bond. Substituting hydrogen with deuterium at this position is expected to slow down this metabolic step.

Anticipated Effects of Deuteration:

-

Decreased Rate of Metabolism: The primary kinetic isotope effect is likely to reduce the rate of formation of the initial epoxide and quinone methide intermediates.

-

Increased Half-Life and Exposure: A slower metabolic clearance would lead to a longer biological half-life and increased systemic exposure (AUC) of the parent deuterated isoeugenol.[11]

-

Altered Metabolite Profile: The formation of downstream metabolites, such as the diol, vanillin, and potentially reactive intermediates, may be reduced.

Figure 2: Logical diagram of the kinetic isotope effect on isoeugenol metabolism.

Anticipated Impact on Toxicity

The toxicological effects of isoeugenol are linked to both the parent compound and its metabolites. The alteration of its metabolic profile through deuteration could have several consequences for its safety profile.

-

Acute and Chronic Toxicity of the Parent Compound: Increased systemic exposure to the parent deuterated isoeugenol could potentially enhance any toxicities directly associated with the parent molecule. However, given that isoeugenol's toxicity is partly mediated by reactive metabolites, the overall effect is uncertain without experimental data.

-

Metabolite-Mediated Toxicity:

-

Skin Sensitization: The formation of a reactive quinone methide intermediate is a proposed mechanism for isoeugenol-induced skin sensitization.[10] By slowing the formation of this intermediate, deuteration could potentially reduce the skin sensitization potential of isoeugenol.

-

Carcinogenicity: The carcinogenicity observed in male mice is associated with hepatocellular tumors.[1][6] If the formation of a carcinogenic metabolite is the underlying mechanism, deuteration could potentially mitigate this risk by reducing the metabolic bioactivation. Conversely, if the parent compound is responsible, the increased exposure could exacerbate this effect.

-

Experimental Protocols

Detailed experimental protocols for the key toxicological and pharmacokinetic studies cited are maintained by the respective organizations that conducted the research, such as the National Toxicology Program (NTP) and as described in the cited peer-reviewed literature. For researchers planning to conduct studies on deuterated isoeugenol, the following standard methodologies are recommended.

In Vitro Metabolism Assay

Objective: To determine the rate of metabolism of deuterated isoeugenol compared to isoeugenol.

Methodology:

-

System: Human liver microsomes or recombinant cytochrome P450 enzymes.

-

Substrates: Isoeugenol and deuterated isoeugenol.

-

Incubation: Incubate substrates with the enzyme system and NADPH at 37°C.

-

Analysis: At various time points, quench the reaction and analyze the depletion of the parent compound and the formation of metabolites using LC-MS/MS.

-

Data Analysis: Calculate the rate of metabolism and determine the kinetic isotope effect.

Figure 3: Experimental workflow for an in vitro metabolism assay.

In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of isoeugenol and deuterated isoeugenol.

Methodology:

-

Animal Model: Rats or mice.

-

Administration: Administer isoeugenol or deuterated isoeugenol via oral gavage or intravenous injection.

-

Sampling: Collect blood samples at various time points post-administration.

-

Analysis: Process blood samples to plasma and quantify the concentration of the parent compound and major metabolites using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Conclusion and Recommendations

The health and safety profile of deuterated isoeugenol is anticipated to differ from that of the parent compound primarily due to the kinetic isotope effect on its metabolism. Deuteration of the propenyl side chain is likely to slow metabolic clearance, leading to increased systemic exposure of the parent molecule and potentially reduced formation of metabolites, including reactive intermediates.

This could have dichotomous effects on toxicity: a potential decrease in metabolite-driven toxicities such as skin sensitization, but a possible increase in toxicities associated with the parent compound due to prolonged exposure.

It is strongly recommended that any research or development involving deuterated isoeugenol be preceded by a comprehensive set of in vitro and in vivo studies to empirically determine its pharmacokinetic and toxicological profile. Direct experimental data is essential to confirm the hypotheses presented in this guide and to ensure the safe handling and use of this molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of isoeugenol via isoeugenol-diol by a newly isolated strain of Bacillus subtilis HS8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicokinetics of isoeugenol in F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotransformation of isoeugenol to vanillin by a newly isolated Bacillus pumilus strain: identification of major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

Isoeugenol-d3: A Technical Guide for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Isoeugenol-d3 in scientific research. This compound is the deuterated form of isoeugenol, a naturally occurring phenylpropanoid found in various essential oils. The incorporation of three deuterium atoms into the methoxy group of isoeugenol creates a stable, heavy-isotope labeled version of the molecule. This seemingly subtle modification provides a powerful tool for researchers, particularly in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. This guide will delve into the principles behind its primary uses, provide detailed experimental protocols, and present quantitative data to illustrate its utility.

Core Application: Internal Standard for Quantitative Analysis by Mass Spectrometry

The most prevalent use of this compound is as an internal standard for the accurate quantification of isoeugenol in complex matrices using mass spectrometry (MS). Deuterated standards are considered the gold standard for isotope dilution mass spectrometry (IDMS) due to their near-identical chemical and physical properties to the analyte of interest.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS lies in the addition of a known quantity of the isotopically labeled standard (this compound) to a sample containing the unlabeled analyte (isoeugenol) at the earliest stage of sample preparation. Because this compound and isoeugenol behave almost identically during extraction, cleanup, and chromatographic separation, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. In the mass spectrometer, the two compounds are easily distinguished by their mass-to-charge ratio (m/z), which differs by 3 Da. The ratio of the signal intensity of the analyte to the internal standard is then used to calculate the precise concentration of the analyte in the original sample, effectively correcting for matrix effects and variations in sample processing.

Typical Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of isoeugenol using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Figure 1: General workflow for quantitative analysis using this compound as an internal standard.

Experimental Protocol: Quantification of Isoeugenol in Fish Tissue by LC-MS/MS

This protocol is adapted from established methods for the analysis of isoeugenol in biological matrices and details the use of this compound as an internal standard.

1. Materials and Reagents

-

Isoeugenol analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Syringe filters (0.22 µm)

2. Standard Solution Preparation

-

Prepare stock solutions of isoeugenol and this compound in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) for spiking samples.

-

Prepare a series of calibration standards by serially diluting the isoeugenol stock solution and adding a constant amount of the this compound working solution to each.

3. Sample Preparation

-

Weigh 2 g of homogenized fish tissue into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of the this compound working solution.

-

Add 10 mL of acetonitrile.

-

Add QuEChERS extraction salts, vortex vigorously for 1 min, and centrifuge at 4000 rpm for 5 min.

-

Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and C18 sorbents.

-

Vortex for 30 s and centrifuge at 10000 rpm for 5 min.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate isoeugenol from matrix interferences.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

-

Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both isoeugenol and this compound for confirmation and quantification.

-

Example transitions (to be optimized for the specific instrument):

-

Isoeugenol: Precursor ion (e.g., [M-H]⁻ at m/z 163.1) -> Product ions

-

This compound: Precursor ion (e.g., [M-H]⁻ at m/z 166.1) -> Product ions

-

-

-

5. Data Analysis

-

Integrate the peak areas for the selected MRM transitions of both isoeugenol and this compound.

-

Calculate the peak area ratio of isoeugenol to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of isoeugenol in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data

The following table summarizes the expected analytical performance parameters for the quantification of isoeugenol using this compound as an internal standard, based on typical validation results for similar methods.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/g |

| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/g |

| Linearity (R²) | > 0.99 |

| Recovery | 85 - 110% |

| Precision (RSD%) | < 15% |

Application in Metabolic Research

This compound is an invaluable tool for studying the metabolism of isoeugenol. By introducing the deuterated compound into a biological system (e.g., cell culture, microorganisms, or animal models), researchers can trace its metabolic fate.

Principle of Metabolic Tracing

When this compound is metabolized, the resulting metabolites will retain the deuterium label, or a portion of it. This results in a characteristic mass shift of +3 Da (or a fragment thereof) in the mass spectrum of the metabolite compared to its non-labeled counterpart. This mass signature allows for the unambiguous identification of isoeugenol-derived metabolites in a complex biological matrix, even if they are present at very low concentrations.

Known Metabolic Pathways of Isoeugenol

The following diagram illustrates some of the known metabolic biotransformation pathways of isoeugenol.[1]

Figure 2: Simplified metabolic pathways of isoeugenol.

Experimental Protocol: In Vitro Metabolic Study using Liver Microsomes

This protocol outlines a general procedure for identifying isoeugenol metabolites using human liver microsomes and this compound.

1. Incubation

-

In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), a NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (e.g., at a final concentration of 10 µM).

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Include control incubations without the NADPH regenerating system and without the substrate.

2. Sample Processing

-

Vortex the terminated reaction mixture.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-HRMS analysis.

3. LC-HRMS Analysis

-

Liquid Chromatography (LC): Use a similar LC setup as described for quantitative analysis to achieve chromatographic separation of the parent compound and its metabolites.

-

High-Resolution Mass Spectrometry (HRMS):

-

Use an instrument capable of high mass accuracy and resolution (e.g., Orbitrap, Q-TOF).

-

Acquire data in full scan mode to detect all potential metabolites.

-

Perform data-dependent fragmentation (MS/MS) to obtain structural information.

-

4. Data Analysis

-

Process the raw data using metabolite identification software.

-

Search for ion signals corresponding to the expected mass of this compound and its potential metabolites (with the +3 Da mass shift).

-

Compare the chromatograms of the active incubation with the control incubations to identify unique peaks.

-

Analyze the MS/MS fragmentation patterns to confirm the structure of the identified metabolites.

Application in Pharmacokinetic (PK) Studies

This compound can be employed in pharmacokinetic studies to provide crucial information about the absorption, distribution, metabolism, and excretion (ADME) of isoeugenol.

Principle of using this compound in PK Studies

A common approach is to administer a mixture of labeled (this compound) and unlabeled (isoeugenol) drug, often referred to as a "cassette" dose, or to administer the labeled drug and collect samples over time. The use of the deuterated form allows for the differentiation between the exogenously administered drug and any endogenous counterparts, although for isoeugenol, endogenous levels are typically negligible in the absence of recent exposure. More importantly, it facilitates the simultaneous tracking of the parent drug and its metabolites.

Logical Relationship in a Pharmacokinetic Study

The following diagram outlines the logical steps in a basic pharmacokinetic study using this compound.

Figure 3: Logical workflow of a pharmacokinetic study using this compound.

Conclusion

This compound is a versatile and indispensable tool for modern scientific research. Its primary application as an internal standard in mass spectrometry-based quantification ensures the accuracy and reliability of analytical data. Furthermore, its use as a stable isotope tracer in metabolic and pharmacokinetic studies provides profound insights into the biological fate of isoeugenol. The methodologies and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for incorporating this compound into their research endeavors, ultimately leading to a deeper understanding of this scientifically significant compound.

References

Spectroscopic Profile of Isoeugenol-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Isoeugenol-d3, a deuterated analog of the naturally occurring phenylpropanoid, isoeugenol. Given the widespread use of isoeugenol in various industries and its relevance in toxicological and metabolic studies, this compound serves as an invaluable internal standard for quantitative analysis, particularly in mass spectrometry-based methods. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by detailed experimental protocols and logical workflows for spectroscopic analysis.

Introduction to this compound

Isoeugenol (2-methoxy-4-(prop-1-en-1-yl)phenol) is a well-known compound found in the essential oils of various plants, including ylang-ylang and nutmeg.[1] Its deuterated isotopologue, this compound, is specifically labeled with three deuterium atoms on the methoxy group (-OCD₃). This stable isotope labeling provides a distinct mass shift, making it an ideal internal standard for accurately quantifying the non-labeled compound in complex matrices. Understanding its spectroscopic characteristics is crucial for its proper identification, purity assessment, and application in research.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary effect of deuteration at the methoxy position on the ¹H NMR spectrum is the disappearance of the sharp singlet corresponding to the -OCH₃ protons. Minor upfield shifts (isotope effects) may be observed for the adjacent aromatic protons, though these are typically very small.[2] The rest of the spectrum is expected to closely resemble that of isoeugenol.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | ~6.32 | dq | J = 15.7, 1.6 Hz |

| H-2' | ~6.07 | dq | J = 15.7, 6.6 Hz |

| H-3' | ~1.86 | dd | J = 6.6, 1.6 Hz |

| Aromatic H | ~6.85 | m | |

| Aromatic H | ~6.83 | m | |

| Phenolic OH | ~5.53 | s | |

| -OCD₃ | - | - | - |

Note: Chemical shifts are referenced against TMS and are based on reported data for isoeugenol. Actual values may vary slightly.

In the ¹³C NMR spectrum, the most significant change will be the signal for the methoxy carbon. Due to the presence of deuterium, this carbon signal will appear as a triplet (due to C-D coupling) at a slightly upfield position compared to the non-deuterated analog and will have a significantly lower intensity in proton-decoupled spectra.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) in CDCl₃ |

| C-1 | ~145.0 |

| C-2 | ~110.0 |

| C-3 | ~146.0 |

| C-4 | ~130.0 |

| C-5 | ~114.0 |

| C-6 | ~120.0 |

| C-1' | ~125.0 |

| C-2' | ~131.0 |

| C-3' | ~18.0 |

| -OCD₃ | ~55.9 (triplet, low intensity) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of isoeugenol, with most of the characteristic bands remaining unchanged. The key difference will be the C-D stretching vibrations of the deuterated methoxy group, which will appear at a lower wavenumber (around 2200-2000 cm⁻¹) compared to the C-H stretches (around 3000-2800 cm⁻¹).[3] This shift to a less congested region of the spectrum can be a clear indicator of successful deuteration.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3550 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | ~3030 | Variable |

| C-H Stretch (Alkenyl) | 3100 - 3010 | Medium |

| C-D Stretch (-OCD₃) | 2200 - 2000 | Medium |

| C=C Stretch (Aromatic) | 1700 - 1500 | Medium |

| C=C Stretch (Alkenyl) | 1680 - 1620 | Variable |

| C-O-C Stretch | 1264 / 1235 | Strong |

| C-H Out-of-plane Bend | ~960 | Strong |

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion ([M]⁺) peak at m/z 167, which is 3 mass units higher than that of isoeugenol (m/z 164). This mass shift is the basis of its utility as an internal standard. The fragmentation pattern will be similar to isoeugenol, with the key difference being that any fragment ion retaining the deuterated methoxy group will also show this +3 mass shift. For instance, the loss of a methyl radical from the molecular ion is a common fragmentation pathway for methoxy-containing aromatic compounds. For this compound, the loss of a CD₃ radical would result in a fragment ion at m/z 152.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Predicted Identity |

| 167 | [M]⁺ |

| 152 | [M - •CD₃]⁺ |

| 124 | [M - •CD₃ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) in a clean, dry 5 mm NMR tube.[4][5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.0 ppm).[6]

-

Ensure the sample is completely dissolved and free of any particulate matter. Filter if necessary.[5]

-

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum.

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more (¹³C is less sensitive).

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

Alternatively, if the sample is solid, press a small amount firmly onto the crystal.

-

-

IR Spectrum Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Mass Spectrometry

-

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: 1 µL split or splitless injection.

-

Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to ensure elution.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Visualization of Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for the interpretation of spectroscopic data for this compound.

References

Methodological & Application

Application Notes & Protocols: Quantification of Isoeugenol using Isoeugenol-d3 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol is a phenylpropene, a naturally occurring aromatic compound found in the essential oils of various plants, such as ylang-ylang. It is widely used in fragrances, flavorings, and as an anesthetic in aquaculture. Accurate quantification of isoeugenol in diverse matrices is crucial for quality control, regulatory compliance, and safety assessment.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like isoeugenol. The use of a stable isotope-labeled internal standard, such as Isoeugenol-d3, is highly recommended to ensure the accuracy and reliability of GC-MS quantification. The internal standard, which has a similar chemical structure and physicochemical properties to the analyte, is added to the sample at a known concentration before sample preparation. This allows for the correction of analyte losses during extraction and inconsistencies in GC injection, thereby improving the precision and accuracy of the results.[1][2]

These application notes provide a detailed protocol for the quantification of isoeugenol in various matrices using this compound as an internal standard with GC-MS.

Experimental Workflow

The overall experimental workflow for the quantification of isoeugenol using an internal standard is depicted below.

Caption: General workflow for Isoeugenol quantification.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis.

Reagents and Materials

-

Standards: Isoeugenol (analytical standard), this compound (internal standard)

-

Solvents: Acetonitrile, n-Hexane, Ethyl acetate (all HPLC or GC grade)

-

Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

-

SPE Cartridges: Phenyl solid-phase extraction (SPE) cartridges

-

Sample Matrices: (e.g., fish tissue, essential oil, fragrance formulation)

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of isoeugenol and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the appropriate solvent to create calibration standards at concentrations ranging from 5 to 500 µg/L.

-

Internal Standard Spiking Solution (e.g., 10 µg/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 10 µg/mL.

Sample Preparation (Adapted from Fishery Products Analysis)[3][4]

-

Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the 10 µg/mL this compound internal standard spiking solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Vortex for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Alternatively, for a less polar matrix, n-hexane can be used as the extraction solvent.[3]

-

-

Solid-Phase Extraction (SPE) Cleanup:

-